molecular formula C30H30O B3028308 2,4,6-Tris(1-phenylethyl)phenol CAS No. 18254-13-2

2,4,6-Tris(1-phenylethyl)phenol

Cat. No.: B3028308
CAS No.: 18254-13-2
M. Wt: 406.6 g/mol
InChI Key: BYLSIPUARIZAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(1-phenylethyl)phenol is a sterically hindered phenol of significant interest in chemical and materials science research. Its defining structural feature is the presence of bulky alkyl groups ortho to the phenolic hydroxyl group . This steric hindrance is the key to its primary function as an effective radical scavenger. The compound acts as an antioxidant by donating a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions . The resulting phenoxyl radical is stabilized by the bulky substituents, which prevents it from propagating further degradation . This mechanism underpins its research value in protecting materials like plastics, rubber, and synthetic polymers from oxidative degradation . This product is intended for research and development purposes. For Research Use Only. It is not intended for human or veterinary use . Researchers should handle this material with appropriate care. Consult the Safety Data Sheet (SDS) for detailed hazard information, which includes potential skin irritation, serious eye irritation, and the risk of allergic skin reaction .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(31)29(20-27)23(3)26-17-11-6-12-18-26/h4-23,31H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLSIPUARIZAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)O)C(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864819
Record name Phenol, 2,4,6-tris(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 2,4,6-tris(1-phenylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18254-13-2, 61788-44-1
Record name 2,4,6-Tris(1-phenylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18254-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(1-phenylethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018254132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4,6-tris(1-phenylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4,6-tris(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, styrenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-tris(1-phenylethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of 18254-13-2 and 2769-94-0 and 4237-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIS(1-PHENYLETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/089S50Y5DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Engineering of 2,4,6 Tris 1 Phenylethyl Phenol

Primary Synthetic Routes: Friedel-Crafts Alkylation of Phenol (B47542) with Styrene (B11656) Derivatives

The principal industrial and laboratory-scale synthesis of 2,4,6-Tris(1-phenylethyl)phenol is achieved through the Friedel-Crafts alkylation of phenol with styrene. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by an electrophile generated from styrene. mt.com The process involves the stepwise addition of three 1-phenylethyl groups to the phenol molecule, ultimately yielding the desired tri-substituted product. The reaction is typically conducted in the presence of an acid catalyst, which is essential for activating the styrene molecule. slchemtech.com

The mechanism for the acid-catalyzed alkylation of phenol with styrene proceeds through several key steps. slchemtech.com

Formation of the Electrophile : The reaction is initiated by the protonation of styrene by the acid catalyst. This generates a resonance-stabilized secondary carbocation, the 1-phenylethyl cation, which serves as the active electrophile. slchemtech.com

Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. slchemtech.com This attack forms a new carbon-carbon bond and a resonance-stabilized intermediate known as an arenium ion. mt.com

Deprotonation : A base (which can be a phenol molecule or the conjugate base of the catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol product. mt.com

Regioselectivity : The substitution pattern on the phenol ring is governed by the directing effect of the hydroxyl (-OH) group. The hydroxyl group is a strongly activating, ortho, para-directing group. Consequently, the incoming 1-phenylethyl groups are directed to the positions ortho (positions 2 and 6) and para (position 4) to the hydroxyl group. The formation of this compound is the result of sequential alkylation at both ortho positions and the para position. The initial reaction forms a mixture of ortho- and para-mono-styrenated phenols (MSP), which can then undergo further alkylation to form di-styrenated phenols (DSP) and finally the tri-styrenated phenol (TSP).

The stoichiometry of the reactants, specifically the molar ratio of styrene to phenol, is a critical parameter that dictates the final product distribution. Because the alkylation is a stepwise process, the reaction yields a mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP).

To favor the formation of the highly substituted this compound, a molar excess of styrene is required. A molar ratio of styrene to phenol of 3:1 or greater is often employed to drive the reaction towards the tri-substituted product. Conversely, using an excess of phenol can help to minimize polyalkylation and increase the selectivity towards mono-substituted products. jk-sci.com The temperature also plays a role; higher temperatures can increase the yield of TSP but may also lead to the formation of undesired byproducts.

General Influence of Stoichiometry on Product Distribution
Styrene:Phenol Molar RatioPrimary Product(s)Rationale
Low (<1:1)Mono-styrenated Phenol (MSP)Phenol is in excess, limiting the extent of alkylation per molecule.
Medium (~2:1)Di-styrenated Phenol (DSP)Sufficient styrene is available for a second alkylation step to dominate.
High (>3:1)Tri-styrenated Phenol (TSP)A significant excess of styrene drives the reaction to completion, favoring maximum substitution.

Catalytic Systems in this compound Synthesis

Homogeneous Catalysts : These are catalysts that exist in the same phase as the reactants, typically as liquids. Traditional homogeneous catalysts for this reaction include strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). jk-sci.comresearchgate.net While effective in promoting the reaction, homogeneous catalysts present significant downstream processing challenges. These include difficulty in separating the catalyst from the product mixture, the need for neutralization steps that generate large volumes of wastewater, and issues with catalyst corrosion and recycling.

Heterogeneous Catalysts : These are catalysts that exist in a different phase from the reactants, typically as solids. Solid acid catalysts have gained prominence as a more environmentally benign and economically viable alternative to homogeneous systems. nih.gov Their primary advantages include ease of separation from the reaction mixture (e.g., by simple filtration), potential for regeneration and reuse, and a significant reduction in corrosive and aqueous waste streams. researchgate.net Examples include modified zeolites, acidic cation-exchange resins, and metal oxides. jk-sci.com

Liquid acid catalysts, such as sulfuric acid, have historically been used for phenol alkylation. The primary drawback of their use is the generation of substantial wastewater. After the reaction is complete, the strong acid must be neutralized, typically with a caustic solution like sodium hydroxide (B78521). This neutralization step produces a large volume of saline water that requires treatment before it can be discharged, adding to the operational cost and environmental impact.

The most effective strategy for wastewater reduction in this context is the replacement of liquid acid catalysts with solid, reusable heterogeneous catalysts. By employing a solid acid, the need for a neutralization quench is eliminated. The catalyst can be physically separated from the product, which can then be purified directly, thus drastically reducing water consumption and waste generation.

Among the various solid acid catalysts developed, sulfated zirconium oxide (SO₄²⁻/ZrO₂) has demonstrated high efficacy for the alkylation of phenol with styrene. nih.gov This catalyst is prepared by impregnating zirconium oxide or its hydroxide precursor with a sulfuric acid solution, followed by calcination. nih.gov This treatment generates highly acidic Brønsted and Lewis acid sites on the zirconia surface, which are responsible for its catalytic activity. chemrxiv.orgresearchgate.net

Detailed research has established optimized conditions for the synthesis of styrenated phenols using this catalyst. In one study, using a catalyst with 15 wt% sulfate (B86663) loading on zirconia (15-SO₄²⁻/ZrO₂), nearly 100% conversion of both phenol and styrene was achieved. nih.gov The reaction conditions and resulting product selectivity are summarized in the table below.

Reaction Data for Phenol Alkylation with Styrene using 15-SO₄²⁻/ZrO₂ Catalyst nih.gov
ParameterValue
Catalyst15-SO₄²⁻/ZrO₂
Catalyst Loading15 wt% of reactants
Reaction Temperature100 °C
Reaction Time6 hours
Phenol Conversion~100%
Styrene Conversion~100%
Selectivity (MSP)23.6%
Selectivity (DSP)52.1%
Selectivity (TSP)5.4%

The results indicate that while SO₄²⁻/ZrO₂ is a highly active catalyst, these specific conditions favor the formation of di-styrenated phenols over the tri-styrenated product. nih.gov Further optimization of reaction parameters would be necessary to maximize the yield of this compound.

Acidic Catalysis: Homogeneous and Heterogeneous Systems

Alternative Synthetic Pathways and Ligand Coupling Approaches for Hindered Phenols

While Friedel-Crafts alkylation is a foundational method for producing styrenated phenols, alternative synthetic strategies and ligand coupling approaches have been developed to overcome challenges related to selectivity, harsh reaction conditions, and catalyst recyclability. These methods offer more precise control over the molecular architecture of sterically hindered phenols.

Catalytic Ortho-Alkylation of Phenols

The regioselective introduction of alkyl groups at the ortho-position of a phenol is a significant challenge in synthesis. Transition metal catalysis provides a powerful tool for achieving this transformation with high selectivity. One such method involves a rhenium-catalyzed ortho-alkylation. This reaction proceeds by selectively targeting the C-H bond at the position adjacent to the hydroxyl group.

In a reported methodology, the catalyst dirhenium decacarbonyl, Re₂(CO)₁₀, was found to effectively catalyze the mono-alkylation of various phenols with alkenes exclusively at the ortho-position. orgsyn.org A key characteristic of this method is that the reaction halts after the first alkyl group is introduced, preventing further alkylation even when an excess of the alkene is used. orgsyn.org The phenolic hydroxyl group is essential for the reaction to proceed; its absence, as in anisole, results in no alkylation. orgsyn.org This approach demonstrates high functional group tolerance and offers a practical route to ortho-monoalkylated phenols, which are important precursors for more complex hindered phenols. orgsyn.org

Table 1: Rhenium-Catalyzed Ortho-Alkylation of Phenol Derivatives with Various Alkenes orgsyn.org
Phenol DerivativeAlkeneCatalystTemperature (°C)Isolated Yield (%)
Phenol1-OcteneRe₂(CO)₁₀16088
PhenolCyclohexeneRe₂(CO)₁₀16072
p-Cresol1-OcteneRe₂(CO)₁₀16092
p-Methoxyphenol1-OcteneRe₂(CO)₁₀16091
PhenolNorborneneRe₂(CO)₁₀18085

Ligand Coupling Methodologies

Ligand coupling reactions represent a distinct approach to forming C-C or C-O bonds, often involving organometallic intermediates where the coupling partners are brought together on a metal center.

Organolead Ligand Coupling for C-C Bond Formation

A specific example of ligand coupling for the synthesis of a highly hindered phenol involves the use of an organolead reagent. In one study, the reaction of 2,4,6-trimethoxyphenyl-lead triacetate with 3,5-di-t-butylphenol at room temperature yielded a sterically crowded phenol product in 87% yield. rsc.org This method facilitates the direct coupling of an aryl group from the organolead compound to the phenolic substrate, providing a facile route to complex phenolic structures under mild conditions. rsc.org

Catalytic C-O Coupling for Diaryl Ether Synthesis

The formation of diaryl ethers, which involves creating a C-O bond between two aryl groups, is a common application of ligand coupling chemistry relevant to phenols. Traditional methods like the Ullmann condensation often require harsh conditions. organic-chemistry.org Modern palladium and copper-catalyzed systems, however, operate under milder conditions with improved scope and efficiency.

Palladium-catalyzed methods have been significantly enhanced by the development of specialized ligands. Bulky, electron-rich biaryl dialkyl phosphine (B1218219) ligands, such as 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (B1312855) (tBuXPhos), have proven highly effective in coupling a wide range of phenols with aryl halides. organic-chemistry.org The steric bulk of these ligands is crucial for the reaction's efficacy. organic-chemistry.org

Copper-catalyzed O-arylation of phenols has also seen significant advances. The use of picolinic acid as a ligand for copper allows the reaction to proceed under mild conditions and is effective for synthesizing hindered diaryl ethers. nih.gov This system tolerates a variety of functional groups and can be used with challenging ortho-substituted phenols and aryl halides. nih.gov

Table 2: Catalyst/Ligand Systems for C-O Coupling of Hindered Phenols
Catalyst SystemLigand TypeSubstratesKey AdvantageReference
PalladiumBulky Biaryl Phosphine (e.g., tBuXPhos)Phenols and Aryl HalidesHigh efficiency for electron-deficient, -neutral, and -rich substrates. organic-chemistry.org
Copper Iodide (CuI)Picolinic Acidortho-Substituted Phenols and Aryl HalidesMild conditions, effective for sterically hindered substrates. nih.gov

Catalytic C-H Arylation

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. An exclusively ortho-selective C-H arylation of phenols has been achieved using N-carboxyindoles as coupling partners. nih.gov This reaction can be catalyzed by either a Brønsted acid (HNTf₂) or a copper(I) catalyst at room temperature, demonstrating exceptional selectivity for the ortho-position of the phenol. nih.gov This approach represents a highly efficient and atom-economical pathway to ortho-arylated phenol derivatives.

Molecular Architecture and Steric Effects of 2,4,6 Tris 1 Phenylethyl Phenol

Influence of Bulky 1-Phenylethyl Substituents on Molecular Geometry and Reactivity

This steric crowding has a direct impact on the compound's reactivity. For instance, the hydroxyl group's ability to participate in reactions such as substitution can be significantly diminished. However, this same steric hindrance is key to its primary application as an antioxidant. guidechem.comontosight.ai The bulky groups stabilize the phenoxy radical that forms when the phenol (B47542) donates a hydrogen atom to scavenge free radicals, thereby preventing or slowing down oxidation processes. lookchem.com The unique molecular structure, a consequence of these bulky substituents, allows it to effectively inhibit oxidation. guidechem.com

Conformational Analysis and Steric Hindrance at the Phenolic Hydroxyl Group

A closer look at the conformational analysis of 2,4,6-Tris(1-phenylethyl)phenol highlights the severe steric hindrance imposed on the phenolic hydroxyl (-OH) group. The 1-phenylethyl groups at the ortho positions (2 and 6) are particularly influential in shielding the hydroxyl group. This steric shield is a hallmark of hindered phenols and is directly responsible for their antioxidant efficacy. lookchem.com

The presence of these large groups restricts the rotation of the C-O bond of the hydroxyl group and influences the orientation of the hydrogen atom. This restricted conformation makes it more difficult for the hydroxyl proton to be abstracted by bases or to participate in hydrogen bonding with other molecules. cymitquimica.com However, this hindrance is precisely what allows the compound to act as an effective radical scavenger. The phenoxy radicals formed upon the cleavage of the O-H bond are stabilized by the bulky ortho substituents, which prevent dimerization or other reactions that would consume the antioxidant. lookchem.com

Comparison of Steric and Electronic Effects with Other Hindered Phenols

To better understand the unique properties of this compound, it is useful to compare it with other sterically hindered phenols. This comparison highlights how variations in the nature and arrangement of the bulky substituents influence both steric and electronic effects, and consequently, their antioxidant capabilities.

Triisopropylphenol

2,4,6-Triisopropylphenol is a hindered phenol with three isopropyl groups. ontosight.ai While isopropyl groups are bulky, they are less sterically demanding than the 1-phenylethyl groups in this compound. This difference in size would result in a less crowded environment around the phenolic hydroxyl group in triisopropylphenol, potentially affecting its antioxidant activity and reactivity in a different manner.

2,6-Di-tert-butyl-4-methylphenol

Commonly known as Butylated Hydroxytoluene (BHT), this compound features two tert-butyl groups at the ortho positions and a methyl group at the para position. epa.gov The tert-butyl groups are highly effective at sterically hindering the hydroxyl group. wikipedia.org The primary structural difference compared to this compound is the nature of the para-substituent (methyl vs. 1-phenylethyl) and the ortho-substituents (tert-butyl vs. 1-phenylethyl). The electronic effect of the methyl group in BHT is electron-donating, which can influence the stability of the phenoxy radical. In contrast, the 1-phenylethyl group has both steric and electronic contributions that are different. The steric bulk of tert-butyl groups is significant, contributing to its effectiveness as an antioxidant in various applications, including preventing gumming in aviation fuels. wikipedia.org

2,4-Di-tert-butylphenol

For comparative purposes, it is insightful to consider 2,4-Di-tert-butylphenol (2,4-DTBP). This compound is also a sterically hindered phenol but with two tert-butyl groups at the 2 and 4 positions of the phenol ring. wikipedia.orgsolubilityofthings.com It is a white crystalline solid with a phenolic odor. wikipedia.orgsolubilityofthings.com 2,4-DTBP is widely used as an intermediate in the synthesis of antioxidants and UV stabilizers. wikipedia.org

The properties of 2,4-Di-tert-butylphenol are well-documented and provide a baseline for understanding the effects of different bulky substituents on a phenol ring.

PropertyValue
Chemical Formula C₁₄H₂₂O
Molar Mass 206.32 g/mol
Appearance White crystalline solid
Melting Point 53-56 °C
Boiling Point 265 °C
Solubility in water 0.033 g/L at 25 °C

The data in this table was sourced from multiple references. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Impact of Steric Hindrance on Redox Chemistry and Radical Scavenging Capacity

The primary function of sterically hindered phenols like this compound in industrial applications is as antioxidants. guidechem.com Their ability to inhibit oxidation processes is directly linked to their molecular architecture, specifically the steric hindrance around the hydroxyl group. nih.gov

The fundamental mechanism of antioxidant action for phenolic compounds involves the donation of the hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

The bulky substituents at the ortho and para positions (2, 4, and 6 positions) play a crucial role in this process. This steric hindrance serves two main purposes:

Protection of the Hydroxyl Group: The bulky groups physically shield the hydroxyl group, preventing it from participating in unwanted side reactions. This selectivity allows it to react primarily with targeted free radicals.

Stabilization of the Phenoxyl Radical: Once the phenol donates its hydrogen atom and becomes a phenoxyl radical, the bulky groups sterically hinder this radical from reacting further with other molecules, which could lead to undesired byproducts. This stability of the phenoxyl radical is key to its effectiveness as an antioxidant.

Research on various phenolic compounds has shown a clear correlation between their structure, redox potentials, and radical scavenging rates. nih.gov The antioxidant activity is significantly influenced by the nature of the substituents on the phenolic ring. mdpi.com In the case of this compound, the three large 1-phenylethyl groups create a highly congested environment around the hydroxyl group. This significant steric hindrance is a defining feature that enhances its performance as a radical scavenger, making it an effective stabilizer for materials like rubber and plastics by preventing degradation caused by heat, light, or other external factors. guidechem.com The compound's ability to effectively scavenge free radicals and inhibit oxidation is a direct consequence of its unique molecular structure. guidechem.com

Chemical Reactivity and Transformation Mechanisms of 2,4,6 Tris 1 Phenylethyl Phenol

Oxidation Pathways and Product Formation

The primary role of 2,4,6-Tris(1-phenylethyl)phenol in many industrial applications is as an antioxidant, a function that hinges on its oxidation behavior. The oxidation of this compound can lead to the formation of various products, including stable phenoxy radicals and quinone-type structures.

One of the known abiotic transformation processes for this compound is oxidation, which can lead to the formation of quinones and other oxidation products. rsc.org As an antioxidant, its primary function involves inhibiting free-radical processes by reacting with peroxy radicals. rsc.org This reaction involves the cleavage of the O-H bond of the phenol (B47542) to form a phenoxy radical, which is stabilized by the bulky ortho-substituents. rsc.org

Homolytic Oxidation and Phenoxy Radical Properties

The antioxidant activity of this compound is initiated by the homolytic cleavage of the O-H bond in the phenolic hydroxyl group. This process, often triggered by reaction with free radicals, results in the formation of a 2,4,6-tris(1-phenylethyl)phenoxy radical. The bulky 1-phenylethyl groups at the 2 and 6 (ortho) positions play a crucial role in stabilizing this resulting radical. This steric shielding prevents the phenoxy radical from participating in further undesirable reactions, which is key to its function as an effective radical scavenger. nih.gov The stability of this phenoxy radical is a defining characteristic of hindered phenols.

The phenoxy radicals formed by O─H bond cleavage are stabilized by the presence of ortho-bulky substituents to the O─H group in the hindered phenols. lookchem.com The size and number of these ortho-substituents have a significant influence on the inhibitory activity of sterically hindered phenol antioxidants. nih.gov

Oxidation in Polar vs. Non-polar Media

In general, the oxidation of phenols in aqueous (polar) media can be accelerated by factors such as pH. uc.pt The reactivity of phenols toward alkyl radicals has also been shown to be influenced by the solvent, particularly in hydrogen bond-accepting solvents. cmu.edu For hindered phenols, the aggregation of the phenol molecules themselves in solution can also affect the kinetics of their reactions with radicals. cmu.edu

Reduction Reactions and Derivative Formation

Information regarding the specific reduction reactions of this compound is limited in publicly available scientific literature. However, the reverse reaction, the reduction of phenoxy radicals back to the parent phenol, is a critical step in the catalytic cycle of antioxidants. This reduction can be facilitated by other antioxidant species or reducing agents present in the system. For example, phenoxy radicals can be reduced back to phenol by thiols, a reaction that is accompanied by the formation of thiyl radicals and superoxide (B77818) radicals. nih.gov

Substitution Reactions of the Phenolic Hydroxyl Group

The direct substitution of the phenolic hydroxyl group in phenols is generally difficult due to the strong bond between the oxygen and the aromatic ring. For all practical purposes, substitution and/or elimination of the phenolic hydroxyl group does not occur under normal conditions. osti.gov The steric hindrance provided by the bulky ortho-substituents in this compound further complicates such transformations.

Halogenation and Alkylation Reactions

Direct halogenation or alkylation of the phenolic hydroxyl group (O-halogenation or O-alkylation) of this compound is not a commonly reported reaction. The synthesis of aryl ethers from phenols, a form of O-alkylation, is typically achieved through reactions like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Table 1: General Conditions for Williamson Ether Synthesis

Reactant 1Reactant 2BaseSolventProduct
Alcohol/PhenolAlkyl HalideStrong Base (e.g., NaH)Aprotic (e.g., THF, DMF)Ether

For a sterically hindered phenol like this compound, the formation of the phenoxide ion would be the first step. However, the subsequent SN2 reaction with an alkyl halide would be sterically hindered, potentially leading to lower yields or requiring more forcing reaction conditions compared to unhindered phenols. libretexts.org

There is a lack of specific literature detailing the direct halogenation of the hydroxyl group of this compound.

Nucleophilic Substitution Patterns in Related Phenols

While direct substitution at the phenolic hydroxyl group is challenging, recent research has explored activating phenols for nucleophilic aromatic substitution on the ring itself by first converting the phenol to a phenoxy radical. In these cases, the phenoxy radical acts as a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. nih.govosti.govnih.gov This strategy has been used to achieve nucleophilic aromatic substitution of halophenols with carboxylate nucleophiles under mild conditions. nih.govnih.gov This type of reaction, however, involves substitution on the aromatic ring rather than at the hydroxyl group itself.

The generation of a phenoxyl radical via formal homolysis of the aryl O–H bond can enable direct nucleophilic aromatic substitution of a halide on the phenol ring with carboxylate nucleophiles under mild conditions. nih.gov Pulse radiolysis and transient absorption studies have shown that the neutral oxygen radical (O•) is an exceptionally strong electron-withdrawing group. nih.govnih.gov Computational studies suggest that the key phenoxyl intermediate serves as an open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution compared to the closed-shell phenol. osti.govnih.gov

Degradation Pathways and By-product Formation of this compound in Polymeric Systems

The function of this compound as a stabilizer in polymeric systems is intrinsically linked to its chemical transformations. As a sterically hindered phenolic antioxidant, its primary role is to interrupt the free-radical chain reactions that lead to the degradation of the polymer matrix when exposed to stressors such as heat and light. guidechem.com This protective mechanism, however, involves the degradation of the antioxidant itself, leading to the formation of various by-products.

The degradation of this compound within a polymer is a complex process influenced by the type of polymer, the presence of oxygen, temperature, and exposure to ultraviolet (UV) radiation. The core of its antioxidant activity lies in the ability of the phenolic hydroxyl group to donate a hydrogen atom to reactive radicals (e.g., alkyl or peroxy radicals) within the polymer, thus neutralizing them and preventing further polymer chain degradation. partinchem.com This process results in the formation of a phenoxyl radical from the this compound molecule.

The resultant phenoxyl radical is relatively stable due to the steric hindrance provided by the bulky 1-phenylethyl groups at the ortho and para positions. guidechem.com This stability is crucial as it prevents the antioxidant radical from initiating new degradation chains. However, this radical is not inert and can undergo further reactions, leading to a variety of transformation products.

One of the significant degradation pathways for hindered phenolic antioxidants, including styrenated phenols, involves the formation of colored by-products, which can lead to the discoloration (yellowing) of the polymer. researchgate.net While specific research detailing the complete degradation cascade of this compound is limited in publicly available literature, the degradation of similar phenolic antioxidants suggests potential transformation products. For instance, the formation of stilbene (B7821643) quinone is a known degradation product of certain hindered phenolic antioxidants and is recognized as a colored species.

The degradation of the polymer matrix itself, which this antioxidant is designed to prevent, can also influence the transformation of the antioxidant. For example, in polyolefins, the thermo-oxidative degradation process generates various free radicals that the antioxidant scavenges. nih.gov Similarly, under UV radiation, photo-oxidation of polymers creates radicals that are neutralized by the antioxidant. vinatiorganics.com

Applications in Polymer Stabilization and Materials Science

Mechanism of Action as a Polymer Stabilizer

The primary function of 2,4,6-Tris(1-phenylethyl)phenol as a polymer stabilizer lies in its potent antioxidant capabilities. vinatiorganics.comguidechem.com It operates as a primary antioxidant, intervening in the degradation process by terminating the free-radical chain reactions that lead to the breakdown of polymer chains. mdpi.comnih.gov

This compound significantly enhances the thermal stability of polymers. vinatiorganics.comguidechem.com During exposure to high temperatures, such as during melt processing or in end-use applications, polymer chains can break, leading to a loss of mechanical properties. This compound inhibits these degradation reactions. vinatiorganics.comguidechem.com The mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to reactive radical species, which are the primary instigators of thermal degradation. mdpi.comnih.gov This action neutralizes the radicals and forms a stable phenoxy radical, which is less reactive and does not propagate the degradation chain. mdpi.comnih.gov The bulky 1-phenylethyl groups on the phenol (B47542) ring provide considerable steric hindrance, which contributes to the stability of the resulting phenoxy radical and prevents it from engaging in undesirable side reactions. ontosight.ai Research has shown that this compound exhibits notable thermal stability itself, with thermogravimetric analysis (TGA) indicating decomposition only occurs at temperatures above 250°C.

Table 1: General Properties of this compound

PropertyValue
Chemical Formula C₃₀H₃₀O fda.gov
Molecular Weight 406.56 g/mol fda.gov
Appearance Light yellow viscous liquid kerton-industry.com
Function Polymer Stabilizer, Antioxidant guidechem.com
Key Feature Sterically hindered phenol ontosight.ai

A key advantage of this compound, often referred to generically as styrenated phenol, is its non-discoloring and non-staining nature. kerton-industry.comrubbermalaysia.com The oxidation of many phenolic antioxidants can lead to the formation of colored byproducts, such as quinones, which can cause yellowing or pinking in the final polymer product. However, styrenated phenols are noted for their excellent color stability. rubbermalaysia.com This makes them particularly suitable for use in white or light-colored polymer applications where aesthetic appearance is critical. rubbermalaysia.com By effectively stabilizing the polymer against degradation without contributing to color formation, it helps maintain the product's original appearance over time. rubbermalaysia.com

Integration into Polymer Systems

This compound is integrated into a variety of polymer systems to impart stability and longevity. Its efficacy as a stabilizer has led to its widespread use in numerous industrial applications.

In the plastics and coatings industry, this compound serves as a crucial stabilizer. It is incorporated into a range of polymers, including polyolefins and polyoxymethylene, to protect them from thermal and oxidative degradation. kerton-industry.com Its use helps to ensure the stability of the product during processing and application. kerton-industry.com The compound is also used in the manufacturing of synthetic elastomers like styrene-butadiene rubber (SBR) and polybutadiene (B167195) rubber (PBR), often in synergy with other antioxidants. rubbermalaysia.com Furthermore, it finds application in adhesives and lubricants. rubbermalaysia.com The U.S. production of this chemical, categorized under "Phenol, 2,4,6-tris(1-phenylethyl)-", highlights its industrial scale, with an aggregated volume between 1,000,000 and under 20,000,000 pounds reported annually from 2016 to 2019. nih.gov

Table 2: Applications of this compound in Polymer Systems

IndustryPolymer/Product TypePrimary Function
Plastics Polyolefins, Polyoxymethylene, Polypropylene (B1209903), Polyethylene kerton-industry.comrubbermalaysia.comAntioxidant, Thermal Stabilizer kerton-industry.com
Rubber Styrene-Butadiene Rubber (SBR), Polybutadiene Rubber (PBR), Latex kerton-industry.comrubbermalaysia.comNon-polluting Antioxidant, Stabilizer kerton-industry.comrubbermalaysia.com
Coatings General CoatingsStabilizer
Adhesives Various FormulationsStabilizer rubbermalaysia.com

Incorporation into Rubber and Other Materials

This compound is utilized as an antioxidant additive in the rubber and plastics industries. lookchem.com Its primary role is to protect these materials from degradation caused by exposure to heat and oxygen. lookchem.com By neutralizing oxidative processes, the compound helps to maintain the elasticity and resilience of rubber products, preventing cracking and loss of function. In plastics and coatings, it enhances thermal stability and resistance to degradation, thereby prolonging the lifespan of the final products by preventing oxidative damage during both manufacturing and end-use. ontosight.ai The compound's antioxidant capabilities make it a valuable component for ensuring the durability and stability of a wide range of polymer-based goods. lookchem.comontosight.ai

Functional Polypropylene Containing Hindered Phenol Stabilizers

A significant advancement in polymer stabilization involves chemically bonding hindered phenol antioxidants, such as this compound, directly onto the polymer backbone. This creates a "macromolecular stabilizer" that is an integral part of the polymer itself. This approach is particularly relevant for polypropylene (PP), a widely used but thermally sensitive polymer. Research has focused on synthesizing functional polypropylene copolymers that incorporate hindered phenol (HP) moieties (PP-HP). acs.orgpsu.eduresearchgate.net

This method addresses a key limitation of traditional, low-molecular-weight antioxidant additives, which can be lost from the polymer matrix over time through migration, evaporation, or extraction by liquids. iaea.org By covalently bonding the stabilizer, its permanence within the material is ensured, providing more effective and long-lasting protection. iaea.org This functionalization has been shown to yield copolymers with significantly higher thermal-oxidative stability compared to pristine polypropylene or PP blended with conventional hindered phenol stabilizers. acs.orgpsu.eduresearchgate.net This strategy allows for a higher concentration of the polar antioxidant groups within the nonpolar polypropylene matrix without causing the phase separation that can occur with simple blending. acs.orgpsu.edu

Copolymer Microstructures (Random and Tapered)

The synthesis of functional polypropylene-hindered phenol (PP-HP) copolymers allows for the creation of different polymer chain architectures, or microstructures. Research has explored both random and tapered copolymer microstructures. acs.orgpsu.eduresearchgate.net

Random Copolymers: In this microstructure, the hindered phenol functional groups are distributed randomly along the polypropylene chain.

Tapered Copolymers: In this architecture, the comonomers containing the hindered phenol groups are arranged in blocks or segments that gradually "taper" into the main polypropylene backbone.

These different microstructures can influence the final properties of the material. For instance, studies have shown that tapered PP-HP copolymers can exhibit high crystallinity. This structural feature is particularly advantageous for applications like dielectric films, where the tapered copolymers were found to provide a higher dielectric constant while maintaining low dielectric loss. acs.orgpsu.edu

Compatibility and Cocrystallization with Polymer Matrix

The success of macromolecular stabilizers hinges on their ability to integrate seamlessly with the host polymer. A key finding in the study of PP-HP copolymers is that their effectiveness is directly linked to their compatibility and ability to cocrystallize with the polypropylene homopolymer matrix. acs.orgpsu.edupsu.edu

Long-term Performance and Durability Enhancement in Materials

The primary goal of incorporating stabilizers like this compound into materials is to enhance their long-term performance and durability. vinatiorganics.com Hindered phenolic antioxidants achieve this by inhibiting the oxidative chain reactions initiated by free radicals, which would otherwise lead to the degradation of the polymer's structural integrity and mechanical properties. vinatiorganics.com They are crucial for protecting plastics and rubbers from the detrimental effects of heat, light, and oxygen over extended periods. vinatiorganics.comvinatiorganics.com

The development of polymer-bonded antioxidants represents a significant leap in achieving long-term durability. By making the antioxidant a permanent part of the polymer, the issue of stabilizer depletion over the material's lifespan is overcome. iaea.org This leads to vastly improved performance under harsh conditions. For example, research comparing polypropylene stabilized with conventional antioxidants to a blend containing a PP-bonded hindered phenol (PP-HP) copolymer demonstrated a dramatic increase in thermal-oxidative stability.

The following table summarizes findings from an accelerated aging test conducted in air at elevated temperatures.

MaterialTest ConditionPerformance OutcomeSource
Commercial Polypropylene (with conventional stabilizers)140°C in air (ASTM endurance test)Showed 1% weight loss within 10 days. psu.edu
PP / PP-HP Blend (5/1 ratio, same HP content)140°C in air (ASTM endurance test)Lasted for approximately 2 years under the same conditions. psu.edu
Commercial Polypropylene (with conventional stabilizers)210°C in airDegraded within a few minutes. psu.edu
PP / PP-HP Blend210°C in airShowed almost no detectable weight loss after 1000 hours. psu.edu

These results show that chemically linking hindered phenol stabilizers to the polymer backbone can extend the operational lifetime of materials like polypropylene by orders of magnitude, enabling their use in more demanding, high-temperature applications. psu.edu This enhancement is attributed to the homogeneous distribution and permanent retention of the antioxidant within the polymer matrix. acs.orgpsu.edu

Role As an Intermediate in Surfactant Synthesis

Precursor for Ethoxylated and Propoxylated Surfactants

2,4,6-Tris(1-phenylethyl)phenol serves as a foundational molecule for the production of ethoxylated and propoxylated surfactants. These nonionic surfactants are synthesized by reacting the phenolic hydroxyl group of the compound with ethylene (B1197577) oxide and propylene (B89431) oxide.

The process involves the addition of oxyalkylene units to the phenol (B47542), creating a polymer chain. A patented method describes the preparation of a surface-active agent by reacting di- and/or tri(1-phenylethyl)phenol with a mixture of monoethylene glycol and monopropylene glycol. google.com This reaction typically occurs at elevated temperatures, between 140-180°C, and is catalyzed by an alkaline base like sodium hydroxide (B78521). google.com The resulting surfactant is a polyoxyethylenated and polyoxypropylenated derivative, with the number of oxyalkylene units ranging from 16 to 35. google.com The ratio of ethoxy (oxyethylene) to propoxy (oxypropylene) units can be adjusted to fine-tune the surfactant's properties, such as its hydrophile-lipophile balance (HLB), to suit specific applications. google.comresearchgate.net

These derivatives are often referred to as styrenated phenol ethoxylates and are valued for their emulsifying and dispersing capabilities. google.com

Applications of Derived Surfactants (e.g., in agricultural formulations, pesticide industry)

Surfactants derived from this compound are widely used as adjuvants in agricultural formulations to enhance the efficacy of pesticides, including herbicides, insecticides, and fungicides. fbn.comunitopchemicals.com In this context, they are often referred to as surface-active agents that improve the performance of the active ingredients. unitopchemicals.com

The primary functions of these surfactants in agrochemical applications include:

Reducing Surface Tension: They lower the surface tension of spray solutions, allowing droplets to spread more evenly across the waxy surfaces of plant leaves instead of beading up and rolling off. unitopchemicals.comnih.gov

Improving Wetting and Coverage: By promoting spreading, these surfactants ensure better contact and more extensive coverage of the pesticide on the target plant or pest. fbn.comnih.gov

Enhancing Penetration: They can help the active ingredients penetrate the plant's outer layer or cuticle, which is particularly important for systemic pesticides that need to be absorbed by the plant. fbn.comunitopchemicals.com

A key application is in the preparation of emulsifiable concentrated solutions of active compounds for plant protection. google.com The surfactant enables the formation of stable emulsions when the concentrated pesticide is diluted with water for spraying. google.com This ensures that the water-insoluble active ingredients are dispersed uniformly in the spray tank, leading to a consistent application and improved pest control. fbn.comresearchgate.net The use of these surfactants can lead to reduced product wastage, lower environmental impact by improving efficiency, and potential cost savings through fewer applications. unitopchemicals.com

Chemical Reactivity of the Phenolic Hydroxyl Function in Derivative Synthesis

The synthesis of ethoxylated and propoxylated surfactants from this compound is centered on the chemical reactivity of its phenolic hydroxyl (-OH) group. cymitquimica.com This functional group is the primary site for derivatization.

The hydroxyl group's reactivity stems from the lone pairs of electrons on the oxygen atom and the polarity of the O-H bond. In the presence of a strong base, such as sodium hydroxide, the phenolic proton can be abstracted, forming a highly reactive phenoxide ion. This nucleophilic phenoxide then readily attacks the electrophilic carbon atoms of ethylene oxide or propylene oxide in a ring-opening polymerization reaction. This process, known as alkoxylation, adds a chain of polyether groups to the phenolic oxygen.

The general steps are:

Activation: The phenol is treated with an alkaline catalyst to deprotonate the hydroxyl group, forming a phenoxide.

Initiation: The phenoxide ion attacks an ethylene oxide or propylene oxide molecule.

Propagation: Subsequent oxide molecules add to the growing ether chain until the desired chain length is achieved.

The presence of three bulky 1-phenylethyl groups on the phenol ring provides steric hindrance, which can influence the reaction kinetics. nih.gov However, the primary reactivity lies with the hydroxyl group, which readily undergoes the substitution reactions necessary to form the polyether chains that give the final product its surfactant properties.

Interactive Data Table: Properties of Derived Surfactants

Below is a table summarizing the characteristics of surfactants derived from (1-phenylethyl)phenols, based on available data.

PropertyDescriptionReference(s)
Surfactant Type Polyoxyethylenated and polyoxypropylenated di- and/or tri(1-phenylethyl)phenol google.com
Oxyalkylene Units 16 to 35 units, randomly distributed google.com
Oxyethylene/Oxypropylene Ratio 75/25 to 90/10 google.com
Synthesis Catalyst Alkaline base (e.g., sodium hydroxide) google.com
Synthesis Temperature 140-180 °C google.com
Primary Application Emulsifier for concentrated solutions of active substances (plant-protection) google.com

Advanced Research Topics and Methodologies

Structure-Activity Relationship (SAR) Studies

The biological and chemical activity of 2,4,6-Tris(1-phenylethyl)phenol is intrinsically linked to its unique molecular architecture. SAR studies are pivotal in deciphering how its structural features govern its primary function as an antioxidant.

Correlating Molecular Structure to Antioxidant Efficacy

The antioxidant prowess of phenolic compounds is largely determined by their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. csic.es The efficacy of this process is influenced by several structural factors. In the case of this compound, the three bulky 1-phenylethyl groups attached to the phenol (B47542) ring at the 2, 4, and 6 positions create significant steric hindrance around the hydroxyl group. This steric shielding plays a crucial role in the stability of the resulting phenoxyl radical, preventing it from engaging in further unwanted reactions. nih.gov The stability of this radical is a key determinant of antioxidant activity. nih.gov

The antioxidant mechanism primarily involves the donation of a hydrogen atom to scavenge free radicals, thereby mitigating oxidative damage. The rate at which a phenolic compound reacts with free radicals is dependent on the bond dissociation enthalpy (BDE) of the O-H bond; molecules with lower BDE values tend to exhibit higher antioxidant reactivity. nih.gov

Influence of Substituent Position and Type on Biological Activity

The position and nature of substituents on the phenolic ring are critical in modulating biological activity. mdpi.com Electron-donating groups generally enhance antioxidant capacity, while electron-withdrawing groups can have the opposite effect. nih.gov The 1-phenylethyl groups in this compound are considered to be electron-donating, which contributes to the stabilization of the phenoxyl radical formed during the antioxidant cycle.

The ortho and para positioning of these bulky substituents is particularly significant. This arrangement effectively shields the hydroxyl group, which is a common feature in many commercial antioxidants designed for stability and longevity. nih.gov The type and position of functional groups on the aromatic ring have a direct effect on the phenolic bond and its associated antioxidant properties. researchgate.net Studies on various phenolic derivatives have shown that the number and configuration of electron-donating substituents like hydroxyl and methoxy (B1213986) groups significantly impact their antioxidant capacity. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting the behavior of molecules like this compound at an atomic level, offering insights that complement experimental findings.

Predicting Reactivity and Interaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of phenolic compounds. wisdomlib.org These methods can be used to calculate key parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity, which are crucial for understanding antioxidant activity. nih.govplos.org For instance, a lower HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov

Molecular modeling simulations can further elucidate the interaction mechanisms between this compound and other molecules. These simulations can model how the compound orients itself to interact with free radicals and how its bulky substituents influence these interactions. Such computational studies have been successfully used to investigate the photodissociation dynamics of phenol and the nature of phenol-benzene complexes. rsc.orgstanford.edu

Thermodynamic Studies Related to Phenolic Systems

Thermodynamic parameters are fundamental to understanding the stability and reactivity of phenolic systems. Theoretical calculations can predict the thermodynamics of phenolic compounds, including their reaction enthalpies in different environments. researchgate.net For example, the enthalpy of formation is a key thermodynamic property that can be calculated using computational methods like G4 theory combined with isodesmic reactions. acs.org

Studies on the thermodynamics of hydration have shown that the free energies of hydration of substituted phenols are linearly related to the Hammett σ-parameters of the substituents. rsc.org Furthermore, thermodynamic investigations of phenolic resins at high temperatures and pressures have been conducted to understand their behavior under extreme conditions. dtic.mil The kinetics and thermodynamics of extraction processes for total polyphenols from natural sources have also been studied to optimize extraction conditions. researchgate.netscribd.com

Spectroscopic Characterization Techniques for Structural Confirmation

The precise structure of this compound is unequivocally confirmed through a combination of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the substitution pattern on the phenol ring. For instance, the high-resolution ¹H NMR spectrum of phenol shows distinct peaks for the hydroxyl proton and the aromatic protons at different positions (ortho, meta, and para). docbrown.info

Mass Spectrometry (MS) is another indispensable tool for structural confirmation. It provides the exact molecular weight of the compound, and its fragmentation pattern can offer clues about its structure. The predicted monoisotopic mass for this compound is 406.22968 Da. uni.lu

The following table summarizes the key spectroscopic data for this compound:

Technique Observation Interpretation
¹H NMR Complex multiplet signals in the aromatic region, signals for the methine and methyl protons of the phenylethyl groups, and a signal for the hydroxyl proton.Confirms the presence and connectivity of the 1-phenylethyl substituents and the phenolic -OH group.
¹³C NMR Distinct signals for the different carbon atoms in the phenol ring and the phenylethyl groups.Provides a carbon skeleton map, confirming the substitution pattern.
Mass Spectrometry (EI-MS) Molecular ion peak (M⁺) and characteristic fragment ions.Confirms the molecular weight and provides structural information based on fragmentation.

Exploration of Biological Activities: in Vitro Mechanistic Studies

Antioxidant Mechanisms within Biological Systems

The primary mechanism of action for 2,4,6-Tris(1-phenylethyl)phenol is attributed to its potent antioxidant properties. It effectively safeguards materials and biological systems from the detrimental effects of oxidation.

Free Radical Scavenging and Reactive Oxygen Species (ROS) Inhibition

This compound demonstrates significant efficacy in scavenging free radicals and inhibiting the formation of reactive oxygen species (ROS). Free radicals are highly reactive molecules with unpaired electrons that can cause a cascade of damage to cellular components. The phenolic structure of this compound, with its bulky 1-phenylethyl groups, plays a crucial role in this process. By donating a hydrogen atom from its hydroxyl group, it can neutralize free radicals, thereby terminating the chain reactions that lead to oxidative damage. This action helps to prevent the harmful effects of ROS, which are implicated in a wide range of diseases and cellular aging processes. mdpi.comnih.gov

Stabilization of Free Radicals and Oxidative Stress Neutralization

Upon donating a hydrogen atom to a free radical, the this compound molecule itself becomes a radical. However, this resulting phenoxyl radical is significantly stabilized by the resonance of the aromatic ring and the steric hindrance provided by the three bulky 1-phenylethyl groups. nih.gov This stabilization prevents the newly formed radical from initiating new oxidation chains, effectively neutralizing the oxidative threat. This process is fundamental to its ability to counteract oxidative stress, which is defined as an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive intermediates. mdpi.comnih.gov

Redox Switching Behavior of Hindered Phenols in Oxidative Stress

Hindered phenols, such as this compound, can exhibit a fascinating "redox switching" behavior in the presence of oxidative stress. mdpi.com Under normal physiological conditions with low levels of ROS, these compounds act as protective antioxidants. mdpi.com However, in an environment of high oxidative stress, such as that found within tumor cells, they can be converted into reactive species like quinone methides. mdpi.com This switch from an antioxidant to a pro-oxidant role allows them to selectively target and damage cells under high oxidative stress, a characteristic that is of significant interest in cancer research. mdpi.comnih.gov This dual nature qualifies them as potential "smart" biological agents that can adapt their function based on the cellular redox environment. mdpi.com

Anticancer Potential: In Vitro Cytotoxicity and Apoptosis Induction in Cell Lines

Research has explored the potential of this compound and its derivatives as anticancer agents, focusing on their ability to induce cell death (cytotoxicity) and programmed cell death (apoptosis) in various cancer cell lines in vitro.

Methodological Approaches: Cytotoxicity Assays (e.g., MTT/WST-1)

To quantify the cytotoxic effects of this compound and its analogs, researchers commonly employ colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt-1) assays. sigmaaldrich.cnabcam.comsigmaaldrich.comnih.gov These assays measure the metabolic activity of cells, which is an indicator of cell viability. sigmaaldrich.comtakarabio.com In these methods, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt to a colored formazan (B1609692) product, and the amount of formazan produced is directly proportional to the number of living cells. sigmaaldrich.cntakarabio.com A decrease in the colorimetric signal after treatment with a compound indicates a reduction in cell viability and thus, cytotoxicity. sigmaaldrich.comnih.gov

Table 1: Comparison of Cytotoxicity Assay Methodologies

AssayPrincipleDetectionAdvantages
MTT Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.Spectrophotometric measurement of the dissolved formazan crystals.Well-established and widely used.
WST-1 Reduction of the water-soluble WST-1 to a soluble formazan dye by mitochondrial dehydrogenases. sigmaaldrich.cnabcam.comDirect spectrophotometric measurement of the formazan in the culture medium. sigmaaldrich.cnHigher sensitivity, faster, and does not require a solubilization step. nih.gov

Identification of Molecular Targets and Pathways (e.g., ROS-Mediated Apoptosis)

Studies on analogs of this compound have provided insights into the molecular mechanisms underlying their anticancer activity. For instance, a closely related compound, 4-isopropyl-2,6-bis(1-phenylethyl)phenol, was found to be a potent inhibitor of cell growth in C6 glioma and MDA-MB-231 breast cancer cells. nih.gov Its mechanism of action involves the induction of apoptosis, as evidenced by DNA laddering and an increase in Annexin V positive cells. nih.gov

Furthermore, another analog, 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol, demonstrated pro-apoptotic activity in various cancer cell lines, including C6 glioma and MDA-MB-231. kjpp.net This compound was shown to induce apoptosis through the mitochondrial-dependent intrinsic pathway, characterized by a decrease in pro-caspase-3 and -9 levels and an increase in their cleaved, active forms. kjpp.net It also led to a reduction in the anti-apoptotic protein Bcl-2. kjpp.net

Similarly, 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) exhibited strong anti-proliferative activity and induced apoptotic features in cancer cells, including morphological changes and the activation of caspase-3 and caspase-9. nih.gov A key finding across these studies is the link between the compound's activity and the modulation of cellular signaling pathways. For example, treatment with these analogs has been shown to diminish the phosphorylation levels of key survival proteins like Src, STAT3, and AKT. kjpp.netnih.gov This suggests that the anticancer effects are, at least in part, mediated by the inhibition of critical cell survival signaling pathways, potentially triggered by an initial ROS-mediated event.

Structure-Activity Comparisons with Analogs for Anticancer Effects

The anticancer potential of this compound is best understood by examining it as part of the broader class of sterically hindered phenols (SHPs). The core phenolic structure is a versatile scaffold, but its anticancer activity is highly dependent on the substitutions made to it. mdpi.comnih.gov

Studies on SHP analogs reveal that their cytotoxicity is linked to their ability to undergo redox cycling. nih.gov In healthy cells, they can act as antioxidants. However, in the high oxidative stress environment of a tumor, they can switch to become highly cytotoxic species. mdpi.comnih.gov Research into the mechanisms of cytotoxicity for various substituted phenols, such as 2,6-di-tert-butylphenols, suggests that their toxic effects on tumor cells are dependent on radical reactions. nih.gov For a series of phenol (B47542) analogs, a linear relationship was found between their 50% cytotoxic concentration (CC₅₀) and their inhibition rate constant (kᵢₙₕ), highlighting the importance of radical-based reactions in their anticancer activity. nih.gov

However, the most significant enhancements in anticancer activity are observed not in simple analogs, but in complex hybrid molecules where the SHP is combined with another pharmacophore. These hybrid systems, discussed in more detail in section 9.5, demonstrate that the foundational SHP structure is a crucial component which, when appropriately modified, can lead to potent and selective anticancer agents. mdpi.comnih.gov For instance, many simple SHP-diaryl urea (B33335) hybrids were found to have no cytotoxic effect against several tumor cell lines, with IC₅₀ values exceeding 70 μM. mdpi.com It is the specific combination and structural arrangement in more complex hybrids that unlock potent cytotoxicity. mdpi.comnih.gov

Anti-inflammatory and Hypocholesterolemic Properties (In Vitro Observations)

The anti-inflammatory and hypocholesterolemic potential of phenolic compounds is an area of active research, with effects often attributed to their antioxidant capabilities and ability to modulate specific biological pathways.

Anti-inflammatory Properties: While direct in vitro anti-inflammatory studies on this compound are not extensively detailed in the reviewed literature, the activity of related phenolic structures provides valuable insight. Phenolic compounds, in general, are known to exert anti-inflammatory effects. nih.gov For example, studies on phenolic fractions from Camellia oleifera oil using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages showed that glycosylated polyphenols were most effective at reducing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suggests a mechanism involving the down-regulation of key inflammatory pathways.

Hypocholesterolemic Properties: Similarly, specific in vitro data on the hypocholesterolemic effects of this compound are limited. However, research on other phenolic compounds demonstrates potential mechanisms. For instance, ethanolic extracts from spinach roots and flowers, which are rich in phenolics and other compounds like sterols, have been shown to inhibit HMG-CoA reductase in vitro. nih.gov This enzyme is a rate-limiting step in cholesterol biosynthesis. The crude alcohol extracts of spinach root and flower showed inhibition percentages of 78.19% and 72.68%, respectively. nih.gov Furthermore, studies on phenolic extracts from olive mill wastewater have also demonstrated hypocholesterolemic effects, which are attributed to their ability to lower LDL-C levels, slow lipid peroxidation, and enhance antioxidant enzyme activity. nih.gov Sterically-hindered phenols like trolox (B1683679) have been found to reduce intracellular cholesterol levels in retinal pigment epithelial cells upon uptake of oxidized low-density lipoprotein (ox-LDL). nih.gov

Antimicrobial Activity (In Vitro Observations)

The antimicrobial properties of phenolic compounds are highly dependent on their specific chemical structure, including the nature and position of substituents on the phenol ring. core.ac.ukmdpi.com

For the class of sterically hindered phenols to which this compound belongs, the core structure alone may not confer significant antimicrobial activity. Research on hybrid molecules combining SHPs with benzofuroxan (B160326) fragments revealed that antimicrobial activity only appeared when at least two benzofuroxan moieties were attached to the phenol. nih.gov This indicates that the SHP fragment itself is not the primary driver of the antimicrobial effect in these hybrids.

Structure-activity relationship (SAR) studies on other phenolic compounds clearly illustrate the importance of specific structural features for antimicrobial potency. core.ac.ukfrontiersin.orgmdpi.com For example, an analysis of phenolic acids found that the presence of a carboxylic acid group and specific arrangements of hydroxyl groups on the benzene (B151609) ring were critical for activity against both Gram-positive and Gram-negative bacteria. core.ac.uknih.gov In one study, 2,4-dihydroxybenzoic acid and protocatechuic acid were identified as having the highest activity against a majority of tested bacteria. core.ac.uknih.gov The antimicrobial action of phenolics can involve various mechanisms, including increasing the permeability of the cell membrane and interacting with cellular enzymes. frontiersin.org

Table 1: In Vitro Antimicrobial Activity of Selected Phenolic Acids Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Phenolic CompoundMinimum Inhibitory Concentration (MIC) in mg/mL
2,4-Dihydroxybenzoic acid0.5
Vanillic acid0.5
Syringic acid0.5
p-Coumaric acid1.0
Protocatechuic acid1.0

Data sourced from a study on phenolic compounds' activity against MRSA. core.ac.uknih.gov

Investigation of Hybrid Systems Combining this compound Fragments with Other Pharmacophores (e.g., Diaryl Ureas, Benzofuroxans)

To enhance the biological activity of SHPs like this compound, researchers have developed hybrid molecules that combine the SHP core with other pharmacologically active groups. mdpi.comnih.gov This strategy aims to create synergistic effects and develop agents with novel mechanisms of action. nih.gov

Hybrids with Diaryl Ureas: A series of hybrid molecules combining SHPs with diaryl urea or thiourea (B124793) fragments have been synthesized and evaluated for anticancer activity. mdpi.comnih.govresearchgate.net The design rationale is based on the "chameleonic" ability of SHPs to switch from being antioxidants in healthy tissue to pro-oxidants in the tumor microenvironment. mdpi.comnih.govscite.ai Mechanistic studies confirmed this paradoxical behavior; the hybrid compounds displayed antioxidant properties in chemical assays but increased the generation of reactive oxygen species (ROS) within tumor cells. mdpi.comresearchgate.net This ROS generation, combined with other effects like the inhibition of glycolysis and the disruption of the mitochondrial membrane, leads to the induction of apoptosis in cancer cells. mdpi.comnih.govresearchgate.net Molecular docking studies suggest that one potential target for the most active compounds is the allosteric center of pyruvate (B1213749) kinase M2, an enzyme involved in cancer cell metabolism. mdpi.com

Hybrids with Benzofuroxans: Another successful hybrid approach involves combining SHP fragments with dinitrobenzofuroxan moieties. nih.gov Benzofuroxans are known as lipophilic, thiol-dependent nitric oxide (NO) donors, which can induce apoptosis and inhibit tumor growth. nih.gov The modular synthesis allows for the creation of hybrids with varying SHP-to-benzofuroxan ratios. nih.gov These hybrids exhibit significant cytotoxicity against various human cancer cell lines, including duodenal, breast, and cervical carcinoma cells. nih.gov Their mechanism of action is linked to a dual assault on the cancer cells: the SHP fragment generates ROS through redox cycling, while the benzofuroxan fragment generates NO. nih.gov This combined action effectively induces apoptosis through the internal mitochondrial pathway. Encouragingly, these hybrid compounds have shown a high selectivity index for cancer cells over healthy tissues, surpassing that of reference drugs like Doxorubicin. nih.gov

Future Research Trajectories and Emerging Applications

Development of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of 2,4,6-Tris(1-phenylethyl)phenol involves the Friedel-Crafts alkylation of phenol (B47542) with styrene (B11656), often using acid catalysts. Current research is aimed at developing more sustainable and efficient catalytic systems.

Recent advancements include the use of mixed catalysts, such as iron(III) chloride (FeCl₃) and methanesulfonic acid (MSA), which have shown to influence product selectivity. lookchem.com Studies have explored the impact of varying reaction temperatures and catalyst amounts to optimize the yield of the desired trisubstituted product while minimizing the formation of mono- and disubstituted phenols. lookchem.com For instance, a mixed catalyst system of AuCl₃ and MSA has been investigated to control the selectivity towards this compound. lookchem.com

Future research will likely focus on heterogeneous catalysts to simplify catalyst recovery and reuse, thereby reducing waste. The development of solid acid catalysts, such as zirconium oxide-based systems, is a promising area that aligns with green chemistry principles by potentially reducing wastewater generation compared to liquid acid catalysts.

Tailoring Structure for Enhanced Performance in Advanced Materials

The unique molecular structure of this compound, with its bulky phenylethyl groups, imparts significant thermal stability and hydrophobicity. These properties make it a valuable additive in polymers and other materials. guidechem.comlookchem.com

Future research is directed towards tailoring the structure of this compound and its derivatives to enhance specific properties for advanced material applications. This includes its use as a stabilizer in plastics, coatings, and adhesives to improve their durability and resistance to degradation from heat and light. guidechem.com Its antioxidant properties are crucial in preventing oxidative damage during the processing and end-use of these materials. guidechem.com

Researchers are also exploring the potential of similar phenolic compounds in material science, where their unique structures could provide beneficial properties for use in polymers and adhesives. ontosight.aicymitquimica.com

Investigating Complexation and Interaction with Other Chemical Species

The phenolic hydroxyl group in this compound allows for hydrogen bonding and potential complexation with other chemical species, influencing its reactivity and solubility. cymitquimica.com Understanding these interactions is key to expanding its applications.

Future investigations will likely focus on the complexation of this compound with metal ions and other organic molecules. This could lead to the development of new sensors, extraction agents, or catalysts. The steric hindrance provided by the three 1-phenylethyl groups can be expected to play a significant role in the selectivity and stability of any resulting complexes.

Advanced Mechanistic Elucidation of Biological Pathways (In Vitro)

This compound has been identified as a bioactive compound with antioxidant properties. lookchem.com It is found in trace amounts in natural sources like Prosopis africana oil and has been noted for potential anti-inflammatory and hypocholesterolemic effects in plant extracts. finessepublishing.com

The primary mechanism of its biological activity is attributed to its ability to scavenge free radicals by donating a hydrogen atom, thereby neutralizing oxidative stress. Future in vitro studies will aim to further elucidate the specific molecular targets and pathways affected by this compound. This research could clarify its potential for therapeutic applications in conditions related to oxidative stress. lookchem.com While some studies suggest potential anti-cancer properties, more research is needed to validate these preliminary findings. lookchem.com

Exploration of New Industrial and Specialty Chemical Applications

Currently, this compound is primarily used as an intermediate and a stabilizer in the polymer and rubber industries. guidechem.comnih.gov It is a component of styrenated phenol, which is used as an antioxidant. service.gov.uk

Exploration into new industrial and specialty chemical applications is a key area for future research. Its use as an intermediate for the production of ethoxylated and propoxylated surfactants is an established application. atamanchemicals.com Further research could lead to the development of novel surfactants with specialized properties. Additionally, its application in paper coatings is being considered. service.gov.uk The compound's antioxidant capabilities also suggest potential uses in environmental protection strategies against oxidative pollutants.

Green Chemistry Principles in Production and Application of this compound

Applying the principles of green chemistry to the lifecycle of this compound is a critical future research direction. This involves a holistic approach, from its synthesis to its final application and disposal.

Key areas of focus include:

Waste Prevention: Designing synthetic routes that minimize byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents in its production and application. skpharmteco.com

Energy Efficiency: Conducting synthesis at ambient temperature and pressure to reduce energy consumption. youtube.com

Use of Renewable Feedstocks: Exploring bio-based sources for the starting materials, phenol and styrene. nih.gov

Reduce Derivatives: Avoiding unnecessary derivatization steps to reduce waste. acs.org

Design for Degradation: Designing the molecule to break down into innocuous products at the end of its life cycle. acs.org

A recent innovation that aligns with green chemistry is the use of a TiO₂-SO₄²⁻ catalyst for room-temperature synthesis, which yields the desired product with minimal byproducts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2,4,6-Tris(1-phenylethyl)phenol?

  • Synthesis : The compound can be synthesized via alkylation of phenol derivatives using styrene or substituted phenylethyl groups. A polyethoxylated variant (Soprophor 3D33) is prepared by phosphoric acid esterification of tristyrylphenol polyoxyethylene ether .
  • Characterization : Use SMILES notation (e.g., C1C=CC(C(C2C(OC...) for structural validation . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are critical for purity assessment, with HPLC-MS achieving a limit of quantification (LOQ) of 0.25 μg/support for derivatives .

Q. How can researchers identify and quantify this compound in complex matrices?

  • Analytical Workflow :

  • GC-MS : Used for volatile derivatives (e.g., ethyl acetate extracts), identifying compounds like 2,4-bis(1-phenylethyl)-phenol (39% abundance) and 2-(1-phenylethyl)phenol (3.37%) in cytotoxic plant extracts .
  • HPLC-MS : Suitable for non-volatile derivatives (e.g., ammonium salts), with in-house methodologies validated for food contact materials and environmental samples .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Hydrophobic due to bulky phenylethyl groups; requires organic solvents (e.g., ethyl acetate) for extraction .
  • Soil Mobility : Estimated Koc (organic carbon partition coefficient) of 1480 using molecular connectivity indices, indicating low mobility and potential soil adsorption .
  • Thermodynamics : Reaction enthalpy (ΔrH°) data for alkylation equilibria are available (2.5 ± 3.5 kJ/mol), critical for optimizing synthetic yields .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (H315, H318 hazards) .
  • Storage : Separate from foodstuffs and oxidizers; use ventilated storage for derivatives like polyoxyethylenated phosphates .

Advanced Research Questions

Q. What mechanisms underlie the cytotoxic activity of this compound derivatives?

  • Mechanistic Insights :

  • Apoptosis Induction : Derivatives like 4-Methyl-2,6-bis(1-phenylethyl)phenol inhibit cancer cell proliferation (IC50 = 17.33 μg/ml in MCF-7 cells) via pro-apoptotic pathways .
  • Anti-Angiogenic Effects : Phenolic analogs disrupt endothelial cell signaling, reducing tumor vascularization .
    • Data Table : Cytotoxicity Profile of Key Derivatives
CompoundCell LineIC50 (μg/ml)MechanismSource
2,4-Bis(1-phenylethyl)-phenolMCF-717.33Apoptosis, ROS generation

Q. How does this compound confer antioxidant capacity in material science applications?

  • Mechanism : Acts as a radical scavenger in cellulose substrates, stabilizing polymers against oxidative degradation. Synergistic effects are observed with tannic acid and resveratrol .
  • Experimental Design : Use electron paramagnetic resonance (EPR) to quantify radical quenching efficiency in composite materials .

Q. What role does this compound play in food contact materials, and how are migration risks assessed?

  • Applications : Used as a stabilizer in paper/board packaging (CAS 18254-13-2) .
  • Risk Assessment :

  • Migration Testing : HPLC-MS detects trace residues (<LOQ) under simulated food contact conditions .
  • Regulatory Compliance : Adheres to EPA endocrine disruptor screening guidelines for consumer safety .

Q. How do structural modifications affect environmental persistence and biodegradability?

  • Structure-Activity Relationship :

  • Polyethoxylation : Increases water solubility but reduces soil adsorption (Koc decreases by ~30% for polyoxyethylene variants) .
  • Steric Effects : Bulky substituents hinder enzymatic degradation, leading to longer half-lives in anaerobic environments .

Methodological Notes

  • Contradictions : While cytotoxicity data are consistent across studies , environmental fate models (e.g., Koc estimations) require validation via experimental soil column studies .
  • Advanced Tools : Molecular dynamics simulations can predict interactions with biological targets (e.g., estrogen receptors in EPA screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4,6-Tris(1-phenylethyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4,6-Tris(1-phenylethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.